5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
5-propan-2-yl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole |
InChI |
InChI=1S/C13H14N2S/c1-4-6-15-13(10(2)3)8-12(14-15)11-5-7-16-9-11/h1,5,7-10H,6H2,2-3H3 |
InChI Key |
YVXZWVMDQCXHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#C)C2=CSC=C2 |
Origin of Product |
United States |
Biological Activity
5-Isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative with potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H14N2S |
| CAS Number | 2097986-50-8 |
| Molecular Weight | 234.33 g/mol |
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds, including derivatives similar to 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole, reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
The pyrazole scaffold is recognized for its anti-inflammatory capabilities. Compounds derived from this scaffold have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications of the pyrazole structure have resulted in compounds that inhibit these cytokines by up to 93% at specific concentrations .
Anticancer Properties
Some studies indicate that pyrazole derivatives may possess anticancer activities. For example, certain synthesized pyrazoles have been evaluated for their effects on cancer cell lines, showing potential in reducing cell viability and inducing apoptosis . The exact mechanisms remain under investigation, but the ability to target multiple pathways in cancer cells is a promising area of research.
Case Studies
- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus .
- Anti-inflammatory Activity : In a comparative study, a novel series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition compared to standard drugs like dexamethasone .
- Anticancer Research : A recent study evaluated a range of pyrazole derivatives against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis through multiple pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl Derivatives
A critical distinction lies in the substitution position of the thiophene ring. For example, 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole () differs only in the thiophene’s attachment site. The 3-thiophenyl isomer (target compound) may exhibit altered electronic properties due to differences in resonance effects. Thiophen-2-yl derivatives, such as those in , demonstrate antibacterial and anti-inflammatory activities, suggesting that the 3-thiophenyl analog could share similar bioactivity but with modified potency due to electronic or steric variations .
Functional Group Variations: Propargyl vs. Boronic Ester Substitutents
The propargyl group in the target compound contrasts with boronic ester-functionalized pyrazoles, such as 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (). Boronic esters enable Suzuki-Miyaura cross-coupling reactions, whereas propargyl groups are amenable to Huisgen cycloaddition (click chemistry). This functional divergence highlights the target compound’s utility in bioorthogonal labeling versus the boronic ester’s role in synthetic diversification .
Pyrazole-Tetrazole Hybrids vs. Simple Pyrazoles
describes 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, which combine pyrazole and tetrazole rings. In contrast, the target compound lacks a tetrazole moiety, which may limit its hydrogen-bonding network but reduce metabolic instability .
Preparation Methods
Synthesis
The synthesis of 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole usually involves multiple steps. Typical methods include the condensation of appropriate precursors, such as isopropyl hydrazine, with propargyl halides in the presence of a base. These methods usually require careful control of reaction conditions, including temperature, solvent selection, and catalyst selection to optimize yield and purity. Solvents such as ethanol or dichloromethane are commonly used. Depending on the reactivity of the functional groups involved, the use of protecting groups may be necessary. Purification techniques such as column chromatography or recrystallization are used to isolate the desired product from by-products.
Reactions
5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole can participate in different chemical reactions that are typical for pyrazoles and alkynes. The nitrogen atoms in the pyrazole ring make it reactive towards electrophiles, and the alkyne group allows for nucleophilic attacks. The substituents on the thiophene and pyrazole rings can influence the reactivity by stabilizing or destabilizing the intermediates formed during these reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride.
Synthesis of Pyrazole Derivatives
An effective protocol for synthesizing pyrazole derivatives involves an iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins. The reaction uses 20 mol% \$$I2\$$ and 3.0 equivalents of TBHP (tert-Butyl hydroperoxide) in DMF (N,N-Dimethylformamide) at 80 °C, which produces a 35% yield. The use of BPO (benzoyl peroxide) as an oxidant can increase the yield up to 81% compared to other oxidants such as TBHP, \$$K2S2O8\$$ (Potassium persulfate), DTBP (di-tert-butyl peroxide), BTI, \$$H2O2\$$ (hydrogen peroxide), and m-CPBA. Replacing molecular iodine with iodides like NaI, NIS, or TBAI can reduce the product.
Copper-Catalyzed Aerobic Cyclization
A one-pot, copper-catalyzed aerobic cyclization can be used to synthesize pyrazole derivatives. 1H-pyrazole-5-amines can be obtained from the microwave reaction of arylhydrazines with 3-aminocrotonitrile in moderate to excellent yields after 10 minutes of irradiation. Also, the reaction of phenylhydrazine with α-cyanoketones under similar conditions produces many functionalized 1H-pyrazole-5-amines.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation of thiophene-3-carbaldehyde derivatives with hydrazine precursors. For example, thiophen-3-yl-substituted pyrazoles are often prepared by reacting thiophene-3-carbaldehyde with substituted hydrazines under acidic conditions, followed by propargylation at the pyrazole nitrogen. Cyclization and purification steps typically involve column chromatography and spectroscopic validation (e.g., NMR, IR) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For less crystalline derivatives, advanced NMR techniques (e.g., 2D COSY, HSQC) and high-resolution mass spectrometry (HRMS) are employed. Computational methods like density functional theory (DFT) can validate spectral data by comparing calculated and experimental NMR chemical shifts .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory potential : Inhibition of COX-2 or LOX enzymes.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293).
Structural analogs with thiophene and pyrazole moieties have shown moderate activity in these assays, suggesting a baseline for comparison .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl and propargyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The propargyl group enables Cu-/Pd-catalyzed click chemistry (e.g., azide-alkyne cycloaddition), while the isopropyl group may sterically hinder reactions at the pyrazole C-4 position. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields and regioselectivity .
Q. What contradictions exist in reported biological activities of thiophene-pyrazole hybrids, and how can they be resolved?
- Methodological Answer : Some studies report anti-inflammatory activity for thiophen-2-yl derivatives but not thiophen-3-yl analogs. To resolve discrepancies:
- Perform dose-response assays to confirm specificity.
- Use molecular docking to compare binding affinities to targets like COX-2.
- Analyze substituent effects: The thiophen-3-yl group may adopt a distinct orientation in the binding pocket compared to thiophen-2-yl derivatives .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility.
- Docking studies : Focus on replacing the propargyl group with bioisosteres (e.g., cyanomethyl) to reduce metabolic instability while retaining target affinity.
- QSAR models : Train models on datasets of pyrazole-thiophene hybrids to identify critical substituents for activity .
Q. What experimental strategies mitigate challenges in characterizing unstable intermediates during synthesis?
- Methodological Answer :
- Low-temperature techniques : Use cryogenic NMR (−40°C) to trap reactive intermediates.
- In situ monitoring : ReactIR or LC-MS tracks transient species.
- Protecting groups : Temporarily block reactive sites (e.g., propargyl triple bonds) with trimethylsilyl groups, later removed under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
